L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycine is a peptide compound composed of six amino acids: tryptophan, leucine, valine, lysine, and two glycine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as carbodiimides for amide bond formation.
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific biological activities.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. The interaction can trigger a cascade of biochemical events, leading to the desired biological response. The specific molecular targets and pathways involved vary based on the peptide’s sequence and structure.
Comparison with Similar Compounds
L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycine can be compared with other similar peptides, such as:
L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycylglycine: A similar peptide with an additional glycine residue.
L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycylalanine: A peptide with alanine replacing one glycine residue.
L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycylserine: A peptide with serine replacing one glycine residue.
These similar compounds highlight the uniqueness of this compound in terms of its specific sequence and potential biological activities.
Properties
CAS No. |
820977-70-6 |
---|---|
Molecular Formula |
C32H50N8O7 |
Molecular Weight |
658.8 g/mol |
IUPAC Name |
2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C32H50N8O7/c1-18(2)13-25(39-29(44)22(34)14-20-15-35-23-10-6-5-9-21(20)23)31(46)40-28(19(3)4)32(47)38-24(11-7-8-12-33)30(45)37-16-26(41)36-17-27(42)43/h5-6,9-10,15,18-19,22,24-25,28,35H,7-8,11-14,16-17,33-34H2,1-4H3,(H,36,41)(H,37,45)(H,38,47)(H,39,44)(H,40,46)(H,42,43)/t22-,24-,25-,28-/m0/s1 |
InChI Key |
YGCOBVCCBWODDV-SRVGMEOJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.